(2-Bromo-1-cyclobutylethyl)cyclopentane
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Overview
Description
(2-Bromo-1-cyclobutylethyl)cyclopentane is an organic compound with the molecular formula C₁₁H₁₉Br. It consists of a cyclopentane ring substituted with a 2-bromo-1-cyclobutylethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-cyclobutylethyl)cyclopentane can be achieved through several methods. One common approach involves the bromination of 1-cyclobutylethylcyclopentane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired bromo compound .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-cyclobutylethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
(2-Bromo-1-cyclobutylethyl)cyclopentane is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-1-cyclobutylethyl)cyclopentane involves its reactivity as a bromoalkane. The bromine atom is a good leaving group, making the compound reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with similar ring structure but without the bromo and cyclobutylethyl substituents.
Cyclobutylcyclopentane: Similar structure but lacks the bromine atom.
1-Bromocyclopentane: Contains a bromine atom but lacks the cyclobutylethyl group
Uniqueness
(2-Bromo-1-cyclobutylethyl)cyclopentane is unique due to the presence of both a cyclobutylethyl group and a bromine atom on the cyclopentane ring.
Properties
Molecular Formula |
C11H19Br |
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Molecular Weight |
231.17 g/mol |
IUPAC Name |
(2-bromo-1-cyclobutylethyl)cyclopentane |
InChI |
InChI=1S/C11H19Br/c12-8-11(10-6-3-7-10)9-4-1-2-5-9/h9-11H,1-8H2 |
InChI Key |
GAFYLKSEOISGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CBr)C2CCC2 |
Origin of Product |
United States |
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